1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamide
Description
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamide (CAS: 321433-65-2) is a sulfonamide derivative featuring a pyrrole ring linked to a substituted pyridine moiety and a 3,5-dimethylphenyl group. Its molecular formula is C₁₈H₁₅ClF₃N₃O₂S, with a molecular weight of 429.85 g/mol and a reported purity of >90% . The compound’s structure includes a trifluoromethyl (-CF₃) group and a chlorine atom on the pyridine ring, which enhance its electronic and steric properties. This structural complexity positions it as a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,5-dimethylphenyl)pyrrole-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O2S/c1-11-6-12(2)8-14(7-11)24-28(26,27)16-4-3-5-25(16)17-15(19)9-13(10-23-17)18(20,21)22/h3-10,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULZYJXWNYQDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through the chlorination and trifluoromethylation of pyridine.
Formation of the Pyrrole Ring: The pyrrole ring is synthesized separately, often through a condensation reaction involving an appropriate amine and a diketone.
Coupling Reaction: The pyridine intermediate is then coupled with the pyrrole ring using a sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrole ring.
Coupling Reactions: The sulfonamide group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrrole ring .
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamide has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Agrochemicals: The compound’s structure suggests potential use as a pesticide or herbicide.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl and chlorine groups on the pyridine ring enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity . The sulfonamide group can also interact with biological molecules, contributing to its overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamide with structurally related compounds, focusing on key structural and physicochemical differences.
| Property | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamide | 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde |
|---|---|---|
| Core heterocycle | Pyrrole | Pyrazole |
| Substituents | Chloro, trifluoromethyl (pyridine); dimethylphenyl (sulfonamide) | Chlorophenylsulfanyl, trifluoromethyl (pyrazole); aldehyde |
| Functional groups | Sulfonamide (-SO₂NH-) | Sulfanyl (-S-), aldehyde (-CHO) |
| Molecular weight (g/mol) | 429.85 | Not explicitly stated (estimated ~350-370) |
| Key structural motifs | Pyridine-pyrrole-sulfonamide triad | Pyrazole-carbaldehyde with thioether linkage |
| Electronic effects | Electron-withdrawing -CF₃ and -Cl enhance electrophilicity | -CF₃ and -CHO increase polarity; thioether (-S-) modulates lipophilicity |
Structural and Functional Analysis:
Core Heterocycle Differences: The pyrrole ring in the target compound is a 5-membered aromatic system with one nitrogen atom, enabling π-π stacking interactions.
Substituent Impact: The trifluoromethyl (-CF₃) group in both compounds enhances metabolic stability and lipophilicity. However, its placement on a pyridine ring (target) versus a pyrazole (analog) alters steric bulk and electronic effects on the aromatic system . The sulfonamide (-SO₂NH-) group in the target compound provides hydrogen-bond donor/acceptor capabilities, critical for binding to biological targets like carbonic anhydrases. The sulfanyl (-S-) group in the analog lacks this dual functionality, reducing polarity but improving membrane permeability .
Functional Group Contributions :
- The aldehyde (-CHO) in the pyrazole derivative () introduces electrophilic reactivity, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols). The target compound’s dimethylphenyl group, however, contributes to hydrophobic interactions without reactive functionality .
The pyrazole analog’s C4—C3—C12 and N1—C4—S1 bonds indicate greater flexibility, which may reduce target selectivity .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s purity (>90%) reflects optimized synthetic routes, whereas analogs like the pyrazole derivative may require additional purification steps due to reactive aldehyde groups .
- Biological Relevance: Sulfonamide-containing compounds are often explored as enzyme inhibitors (e.g., kinases, carbonic anhydrases). The trifluoromethyl and chloro substituents in the target compound likely enhance binding affinity compared to non-halogenated analogs .
- Thermodynamic Stability : The rigid pyridine-pyrrole-sulfonamide architecture may confer higher thermal stability compared to pyrazole-based analogs, as inferred from bond-length data in .
Biological Activity
The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including anti-inflammatory, antimicrobial, and cytotoxic properties, supported by relevant research findings and data tables.
- Molecular Formula : C16H15ClF3N3O2S
- Molecular Weight : 392.82 g/mol
- CAS Number : 380903-76-4
1. Anti-inflammatory Activity
Research has indicated that compounds related to pyrrole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrrole-based compounds inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . The inhibition of these cytokines is crucial for managing inflammatory diseases.
2. Antimicrobial Activity
The antimicrobial efficacy of pyrrole derivatives has been extensively studied. The compound has demonstrated activity against various bacterial strains, including:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Effective |
| Enterococcus faecalis | Moderate |
The broth microdilution method was employed to assess the antibacterial activity, revealing that compounds similar to the target compound significantly inhibited bacterial growth .
3. Cytotoxicity
Cytotoxicity studies have shown that the compound exhibits moderate to high cytotoxic effects against various cancer cell lines. The IC50 values ranged from 22.3 μg/mL to 141.2 μg/mL against breast cancer cells . This suggests potential applications in cancer therapeutics.
4. Cholesterol Absorption Inhibition
Recent findings indicate that derivatives of this compound may act as cholesterol absorption inhibitors, further expanding its potential therapeutic applications . This property is particularly relevant in the context of metabolic diseases.
Study on Anti-inflammatory Effects
In a controlled study, a series of pyrrole derivatives were tested for their ability to inhibit pro-inflammatory cytokine production in LPS-stimulated macrophages. The most promising compound showed a significant reduction in IL-6 and TNF-α levels, indicating strong anti-inflammatory potential .
Antimicrobial Efficacy Assessment
A comparative study evaluated the antimicrobial properties of several pyrrole derivatives against common pathogens. The results highlighted that certain derivatives had superior efficacy against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamide?
- Methodology : The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and sulfonamide formation. For example:
- Step 1 : Pyridine/pyrrole intermediates are functionalized using Pd(PPh₃)₄ under reflux in toluene/ethanol/water (90–105°C) with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) .
- Step 2 : Sulfonamide coupling is achieved using NaH or K₂CO₃ as a base in THF or DMF at room temperature to 80°C .
- Key Reagents : Pd(PPh₃)₄, K₂CO₃, arylboronic acids, and halogenated intermediates.
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, SC-XRD analysis of similar pyrrolo-pyridines revealed bond lengths (mean C–C: 0.005 Å) and torsional angles critical for SAR studies .
- Supporting Techniques : NMR (¹H/¹³C, 2D COSY/HSQC), high-resolution mass spectrometry (HRMS), and IR for functional group validation.
Q. What are the preliminary biological screening strategies for this compound?
- Methodology : Focus on kinase inhibition assays (e.g., tyrosine kinases) due to structural similarity to sulfonamide-based inhibitors like PKI-SU11274 .
- In Vitro Workflow :
- Step 1 : Enzyme activity assays (IC₅₀ determination) using ATP-competitive binding protocols.
- Step 2 : Cytotoxicity screening in cancer cell lines (e.g., MTT assays) .
Advanced Research Questions
Q. How can reaction yields be optimized for the trifluoromethyl-pyridinyl intermediate?
- Methodology : Design of Experiments (DoE) and flow chemistry techniques enhance reproducibility. For example:
- DoE Variables : Temperature (80–105°C), solvent ratios (toluene/EtOH/H₂O), and catalyst loading (1–5 mol% Pd).
- Flow Chemistry : Continuous processing reduces byproduct formation (e.g., diphenyldiazomethane synthesis via Omura-Sharma-Swern oxidation) .
- Troubleshooting : Low yields often stem from moisture-sensitive intermediates; strict anhydrous conditions (e.g., NaH in THF at 0°C) are critical .
Q. What strategies resolve contradictions in SAR data for pyridinyl-pyrrole sulfonamides?
- Methodology :
- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of substituents (e.g., 3-chloro vs. 3,5-dimethyl groups on aromatic rings) .
- Crystallography : Compare SC-XRD data (e.g., dihedral angles between pyrrole and pyridine rings) to explain variations in binding affinity .
Q. How are hazardous intermediates (e.g., chlorinated byproducts) managed during scale-up?
- Methodology :
- Safety Protocols : Use of closed-system reactors and real-time monitoring (e.g., GC-MS) for volatile chlorinated intermediates .
- Waste Mitigation : Neutralization of acidic byproducts (e.g., HCl) with K₂CO₃ prior to aqueous workup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
